Droxicam

Overview

Description

Droxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class . It is a prodrug of Piroxicam and is used to reduce pain and inflammation in musculoskeletal disorders such as rheumatoid arthritis and osteoarthritis .

Molecular Structure Analysis

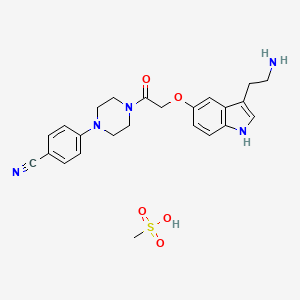

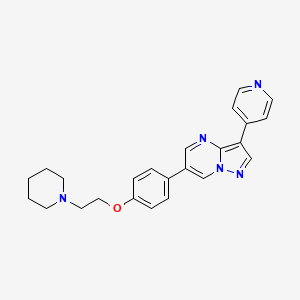

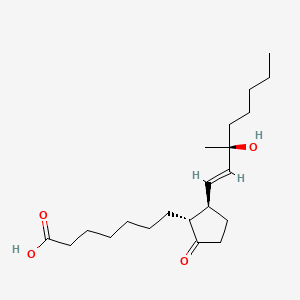

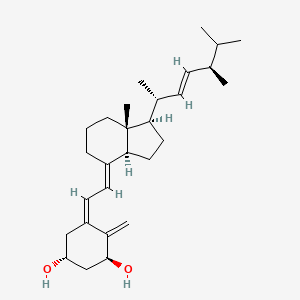

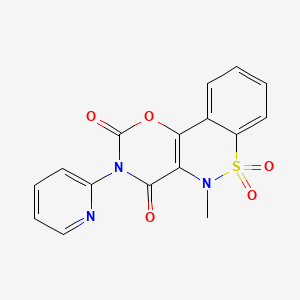

The molecular formula of Droxicam is C16H11N3O5S . The optimized molecular structure of Droxicam has been calculated using the M06 density functional and the CBSB7 basis set .

Chemical Reactions Analysis

A Density Functional Theory study of eight oxicams, including Droxicam, was carried out to determine their global and local reactivities . These types of reactivities were measured by means of global and local reactivity descriptors coming from the Conceptual Density Functional Theory .

Physical And Chemical Properties Analysis

Droxicam has a molecular weight of 357.3 g/mol . It is an organic heterotricyclic compound that is 2H,5H-[1,3]oxazino[5,6-c][1,2]benzothiazine-2,4(3H)-dione 6,6-dioxide substituted at positions 3 and 5 by pyridin-2-yl and methyl groups respectively .

Scientific Research Applications

Anti-Inflammatory Applications

Droxicam is an oxicam non-steroidal anti-inflammatory drug (NSAID) and a prodrug of Piroxicam . It has shown high anti-inflammatory activity in carrageenin-induced edema in rats . At doses of 0.25 and 0.5 mg/kg, droxicam was as active as piroxicam and more active than phenylbutazone given at 2.5 and 5 mg/kg .

Analgesic Applications

Droxicam has demonstrated strong analgesic activity in protecting against writhings induced by phenylbenzoquinone in mice . It also showed significant analgesic effects in tests induced by acetylcholine bromide and acetic acid .

Antipyretic Applications

Droxicam has shown antipyretic activity in rats with pyresis induced by brewer’s yeast, being 4-13 times more active than dipyrone . In pyresis induced by Salmonella typhi, droxicam was more active than acetylsalicylic acid and 4-aminoantipyrine at all times and doses .

Treatment of Rheumatoid Arthritis

Droxicam is used to reduce pain and inflammation in musculoskeletal disorders such as rheumatoid arthritis . It has shown good antiarthritic activity in rats injected with Mycobacterium butyricum against primary and secondary lesions .

Treatment of Osteoarthritis

Droxicam has been used in the treatment of osteoarthritis . The studies performed in patients with osteoarthritis demonstrate an analgesic potential and anti-inflammatory effects .

Gastrointestinal Safety

Induction of gastrointestinal injuries in rats by droxicam was 10 times less than by piroxicam . This suggests that droxicam may have a better gastrointestinal safety profile compared to some other NSAIDs.

Mechanism of Action

Target of Action

Droxicam primarily targets Prostaglandin G/H synthase 1 and Prostaglandin G/H synthase 2 . These enzymes, also known as cyclooxygenase enzymes (COX-1 and COX-2) , play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

Droxicam is a prodrug of Piroxicam . It is converted to Piroxicam via hydrolysis of the ester group in the intestine . Once converted, it inhibits the synthesis of prostaglandins by blocking the action of cyclooxygenase enzymes . This inhibition results in reduced production of prostaglandins, leading to decreased inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by Droxicam is the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, Droxicam disrupts this pathway, reducing the production of prostaglandins. This leads to downstream effects such as reduced inflammation and pain .

Pharmacokinetics

Droxicam exhibits a Tmax (time to reach maximum plasma concentration) of around 7 hours . It is thought to be completely absorbed in humans, similar to Piroxicam . Droxicam is converted to Piroxicam via ester hydrolysis .

Result of Action

The administration of Droxicam produces anti-inflammatory , antirheumatic , analgesic , and antipyretic effects similar to Piroxicam . These effects are primarily due to the inhibition of prostaglandin synthesis, leading to a reduction in inflammation and pain .

Action Environment

The action, efficacy, and stability of Droxicam can be influenced by various environmental factors. For instance, the transformation of Droxicam into Piroxicam takes place in the gastrointestinal tract . Therefore, factors that affect gastrointestinal health and function could potentially influence the action of Droxicam.

Safety and Hazards

Safety measures for handling Droxicam include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name |

5-methyl-6,6-dioxo-3-pyridin-2-yl-[1,3]oxazino[5,6-c][1,2]benzothiazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O5S/c1-18-13-14(10-6-2-3-7-11(10)25(18,22)23)24-16(21)19(15(13)20)12-8-4-5-9-17-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHFRZLKGRKFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=CC=CC=C3S1(=O)=O)OC(=O)N(C2=O)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238035 | |

| Record name | Droxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Droxicam is converted to [DB00554] via hydrolysis of the ester group in the intestine. Droxicam administration inhibits the synthesis of prostaglandins by cyclooxygenase enzymes. | |

| Record name | Droxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Droxicam | |

CAS RN |

90101-16-9 | |

| Record name | Droxicam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90101-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Droxicam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090101169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Droxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Droxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DROXICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F24ADO1E2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Droxicam?

A1: Droxicam itself is a prodrug that is rapidly metabolized into Piroxicam in the gastrointestinal tract []. Piroxicam exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the synthesis of prostaglandins [, , ].

Q2: How does Droxicam affect prostaglandin synthesis?

A2: While Droxicam itself does not directly interact with prostaglandin synthesis, its active metabolite, Piroxicam, inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for converting arachidonic acid into prostaglandins [, ].

Q3: Does Droxicam affect platelet aggregation?

A3: In canine models, Droxicam demonstrates a significant inhibitory effect on ex vivo platelet aggregation induced by arachidonic acid. This effect is likely due to the inhibition of thromboxane A2 synthesis, a potent platelet aggregator, downstream of COX activity [].

Q4: What is the role of neutrophils in Droxicam's effects on the gastric mucosa?

A4: Studies in rats indicate that neutrophil infiltration, as measured by myeloperoxidase activity, plays a significant role in the development of gastric mucosal injury induced by Droxicam and Piroxicam [].

Q5: What is the molecular formula and weight of Droxicam?

A5: The molecular formula of Droxicam is C15H10N2O5S, and its molecular weight is 330.3 g/mol [].

Q6: What is the spatial conformation of Droxicam?

A6: X-ray crystallography studies reveal that the three-ring fused system of Droxicam exhibits an almost planar conformation, with the thiazine ring adopting a half-chair conformation. The pyridine ring is positioned nearly perpendicular to the oxazine ring [].

Q7: What is the metabolic pathway of Droxicam in the body?

A7: Droxicam is rapidly hydrolyzed into its active metabolite Piroxicam in the gastrointestinal tract following oral administration. Therefore, unchanged Droxicam is not detected in plasma [, ].

Q8: Does gastric emptying rate influence Droxicam pharmacokinetics?

A8: While experimentally modifying gastric emptying with agents like metoclopramide and propantheline affects the rate of Droxicam absorption (Tmax), it does not significantly impact the overall bioavailability of the drug [].

Q9: Do antacids or H2 receptor antagonists like Ranitidine influence Droxicam pharmacokinetics?

A9: Studies in healthy volunteers indicate that the co-administration of antacids or Ranitidine does not significantly affect the absorption or pharmacokinetic disposition of a single dose of Droxicam [].

Q10: Does age have a significant impact on Droxicam pharmacokinetics?

A10: Pharmacokinetic studies in elderly healthy volunteers suggest that age has minimal influence on the absorption, distribution, and elimination of Droxicam [].

Q11: What conditions has Droxicam been studied for in clinical trials?

A11: Droxicam has been investigated in clinical trials for its efficacy and safety in treating inflammatory conditions like osteoarthritis (coxarthrosis and gonarthrosis) and rheumatoid arthritis [, , , ].

Q12: How does the efficacy of Droxicam compare to other NSAIDs?

A12: Clinical trials indicate that Droxicam demonstrates comparable efficacy to established NSAIDs like Diclofenac, Indomethacin, and Piroxicam in relieving pain and improving joint function in patients with osteoarthritis and rheumatoid arthritis [, , , ].

Q13: Are there specific concerns regarding Droxicam and liver toxicity?

A13: Droxicam has been linked to cases of cholestatic hepatitis in post-marketing surveillance and case reports [, , , , ]. While rare, these events highlight the importance of careful monitoring of liver function in patients taking Droxicam, particularly during the initial phases of treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.